molecular formula C7H9NO2 B13220479 3-(Furan-2-yl)oxetan-3-amine

3-(Furan-2-yl)oxetan-3-amine

Cat. No.: B13220479
M. Wt: 139.15 g/mol
InChI Key: ZEODBJLTBOZPLU-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)oxetan-3-amine is a heterocyclic compound that features both a furan ring and an oxetane ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxetane ring is a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)oxetan-3-amine can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is typically carried out under mild conditions using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.

Another approach involves the cyclization of preformed oxetane-containing building blocks. For example, the synthesis of oxetane derivatives can be achieved through intramolecular cyclization reactions, such as the epoxide ring opening/ring closing method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and efficient catalytic processes, can be applied to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)oxetan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The oxetane ring can be reduced to form open-chain compounds.

    Substitution: Both the furan and oxetane rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxetane ring can produce 3-(furan-2-yl)propan-1-amine.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the oxetane ring can undergo ring-opening reactions to form reactive intermediates. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the furan and oxetane rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(Furan-2-yl)oxetan-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a furan ring fused with an oxetane structure, which contributes to its distinct physicochemical properties. The presence of these rings allows for unique interactions with biological targets, making it a valuable candidate for further research in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act through pathways involved in cancer cell proliferation and apoptosis.

Biological Activity Overview

Research on this compound has highlighted several key areas of biological activity:

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of oxetane derivatives, including this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticancerPotential antiproliferative effects observed in vitro against several cancer cell lines.
Enzyme InhibitionIdentified as a potential inhibitor of FTO, affecting cancer cell growth and survival.
AntimicrobialRelated compounds showed urease inhibition and anti-H. pylori activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other cyclic amines:

CompoundStructure TypeNotable Activity
AzetidineFour-membered ringGeneral bioactivity
PyrrolidineFive-membered ringNeuroprotective effects
PiperidineSix-membered ringAntidepressant properties
MorpholineSix-membered ringAntimicrobial activity

Future Directions

The promising biological activities associated with this compound suggest several avenues for future research:

  • Drug Development : Further exploration into its anticancer properties could lead to the development of new therapeutic agents.
  • Mechanistic Studies : Detailed studies aimed at elucidating the precise mechanisms by which this compound exerts its biological effects are essential.
  • Broader Applications : Investigating its potential in other therapeutic areas such as antimicrobial treatments could expand its applicability.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(furan-2-yl)oxetan-3-amine

InChI

InChI=1S/C7H9NO2/c8-7(4-9-5-7)6-2-1-3-10-6/h1-3H,4-5,8H2

InChI Key

ZEODBJLTBOZPLU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=CO2)N

Origin of Product

United States

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